molecular formula C11H14N2O3 B1426895 (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol CAS No. 1568191-65-0

(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1426895
CAS No.: 1568191-65-0
M. Wt: 222.24 g/mol
InChI Key: LKEWGWDXLPFRKT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 3-nitrobenzyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₄N₂O₃ (MW: 222.24 g/mol), with a stereochemical configuration (3S) that may influence its biological activity and physicochemical properties .

Properties

IUPAC Name

(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWGWDXLPFRKT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the 3-Nitrophenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a 3-nitrobenzyl halide under basic conditions.

    Hydroxylation at the 3-Position: The hydroxyl group can be introduced via a stereoselective reduction of a ketone intermediate using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Amines, thiols

Major Products

    Oxidation: Ketone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Chiral Synthesis

One of the primary applications of (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is in the synthesis of chiral pharmaceuticals. The compound serves as an intermediate in the production of various chiral drugs, which are crucial for developing effective medications with reduced side effects.

Case Study: Synthesis of Calcium Antagonists
Research indicates that this compound can be used as a precursor for synthesizing calcium antagonists like Barnidipine. These compounds are essential in treating hypertension and other cardiovascular diseases.

Neurotransmitter Research

The compound has been investigated for its role as a neurotransmitter precursor. Its structural similarity to naturally occurring neurotransmitters allows it to interact with various receptors in the central nervous system.

Data Table: Neurotransmitter Activity

Activity TypeReceptor InteractionEffect
AgonistDopamine D2Modulates mood and behavior
AntagonistNMDAReduces excitotoxicity

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various bacterial strains.

Case Study: Antimicrobial Efficacy
A laboratory study evaluated the compound's effectiveness against common pathogens:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1820
Escherichia coli1525
Pseudomonas aeruginosa1230

These results indicate promising potential for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Animal model studies suggest that this compound can significantly reduce inflammation markers.

Data Table: Inflammatory Marker Reduction

Inflammatory MarkerControl Group Level (pg/mL)Treated Group Level (pg/mL)
TNF-alpha15085
IL-620090

Mechanism of Action

The mechanism of action of (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound increases polarity and hydrogen-bonding capacity, reflected in its CCS values. Analogous nitro-containing derivatives (e.g., Entry 4) share this trait but balance it with methoxy’s electron-donating effects, enhancing solubility .
  • Amino Groups: The 2-aminophenyl analog (Entry 3) demonstrates electron-donating effects, which may stabilize receptor interactions in kinase inhibitors .

Stereochemical Considerations

The (3S) configuration in the target compound and Entry 4 highlights the importance of chirality in bioactivity. For example, demonstrates that stereoisomers of pyrrolidin-3-ol derivatives (e.g., 1a [(3R)] vs. 1b [(3S)]) exhibit distinct antiviral profiles, though direct data for the target compound remain absent .

Inferred Bioactivity

  • Antimicrobial Activity: Nitro groups are common in antimicrobial agents (e.g., nitrofurans), implying possible utility here .
  • Kinase Inhibition: Amino- and methoxy-substituted analogs (Entries 3–4) are linked to kinase inhibition, a plausible target given the pyrrolidine scaffold’s prevalence in TRK inhibitors .

Biological Activity

(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a nitrophenyl group. The presence of the nitro group is significant as it may enhance the compound's biological activity through various mechanisms, including electron-withdrawing effects that can influence reactivity and binding to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMechanism of ActionReference
This compoundE. coli, S. aureusMembrane disruption
7-(3-Aminomethyl) derivativeP. aeruginosaInhibition of DNA gyrase
Schiff basesM. tuberculosisInhibition of mycobacterial growth

Antioxidant Activity

Pyrrolidine derivatives are also noted for their antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may have implications in treating diseases related to oxidative stress .

The mechanisms by which this compound exerts its biological activities are not fully elucidated but can be hypothesized based on related compounds:

  • Membrane Interaction : Similar compounds disrupt bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or replication, such as DNA gyrase.
  • Radical Scavenging : The antioxidant activity likely involves the donation of electrons to free radicals, stabilizing them and preventing cellular damage.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various pyrrolidine derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Antioxidant Potential

Another investigation assessed the antioxidant capabilities of nitrophenyl-substituted pyrrolidines using DPPH radical scavenging assays. Results indicated that these compounds exhibited strong radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, and how is enantiomeric purity ensured?

  • Methodology :

  • Core Synthesis : Start with (3S)-pyrrolidin-3-ol, synthesized via asymmetric reduction of pyrrolidin-3-one using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution .
  • Nitrobenzylation : React the (3S)-pyrrolidin-3-ol with 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC.
  • Enantiopurity : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to separate enantiomers. Optimize retention times to confirm >99% ee .
    • Key Considerations :
StepReagents/ConditionsYield (%)Purity Check
Core AlcoholRu-BINAP, H₂, MeOH85–90Chiral HPLC
Benzylation3-Nitrobenzyl Br, K₂CO₃, DMF70–75NMR, LC-MS

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine C3-OH at δ 4.1 ppm; nitrobenzyl aromatic protons at δ 8.1–8.3 ppm) .
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₂H₁₅N₂O₃: 247.1083).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5%) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology :

  • Solubility : Test in PBS (pH 7.4) and DMSO. Hydrochloride salt formation (e.g., using HCl/Et₂O) improves aqueous solubility for in vitro assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Nitro group reduction or hydrolysis of the benzyl ether are common degradation pathways.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the absolute configuration of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to determine space group (e.g., P2₁) and unit cell parameters.
  • Refinement : Employ SHELXL (via Olex2 interface) for structure solution. Anomalous dispersion (Flack parameter) confirms the (3S) configuration .
  • Challenges : Address twinning or poor crystal quality by optimizing crystallization conditions (e.g., slow evaporation from EtOH/water).

Q. What strategies mitigate racemization during the nitrobenzylation step?

  • Methodology :

  • Reaction Optimization : Use mild bases (e.g., Cs₂CO₃ instead of NaOH) and low temperatures (0–25°C) to minimize base-induced epimerization.
  • In Situ Monitoring : Track enantiomeric ratio via chiral HPLC at intermediate stages. If racemization occurs, employ kinetic resolution with chiral auxiliaries .

Q. How do structural modifications (e.g., nitro position, pyrrolidine substituents) affect binding to biological targets?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 2- or 4-nitrobenzyl derivatives) and test affinity via SPR or radioligand binding assays.
  • Computational Modeling : Perform docking simulations (AutoDock Vina) using target protein PDB structures. Nitro group orientation impacts hydrogen bonding with active-site residues .
    • Data Example :
AnalogNitro PositionIC₅₀ (μM)
Parent3-0.12
Analog 14-1.4

Q. What analytical approaches detect trace impurities from incomplete benzylation or nitro group reduction?

  • Methodology :

  • LC-MS/MS : Use a QTOF instrument in positive ion mode to identify byproducts (e.g., m/z 231.0892 for des-nitro impurity).
  • IPC (In-Process Control) : Monitor reaction completion via FT-IR (disappearance of OH stretch at 3400 cm⁻¹) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental binding data?

  • Resolution :

  • Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to account for nitro group polarization.
  • Experimental Validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics. Discrepancies may arise from solvation effects omitted in docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.